2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Description
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and trifluoromethyl groups, along with a sulfonamide functional group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Properties
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF4N2O2S/c1-20(9-4-2-8(15)3-5-9)23(21,22)10-6-7-11(13(16,17)18)19-12(10)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXNZIMABWTYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves multiple steps. One common synthetic route starts with the chlorination of pyridine derivatives, followed by the introduction of the sulfonamide group through sulfonyl chloride intermediates. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent and other therapeutic uses.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide include other sulfonamides and pyridine derivatives. These compounds may share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical properties. For example, 2-chloro-N-(4-fluorophenyl)pyridine-5-sulfonamide is a related compound with different substitution patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
